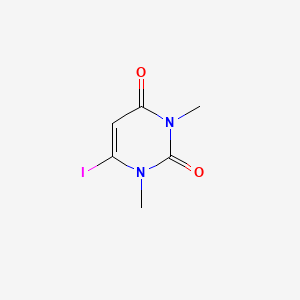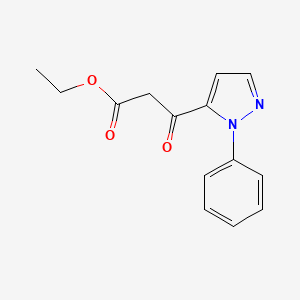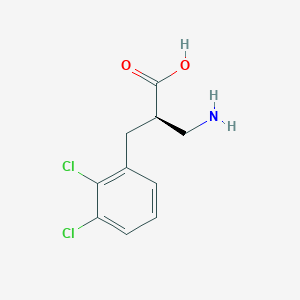![molecular formula C36H40N4O6 B13984841 1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione CAS No. 88193-02-6](/img/structure/B13984841.png)
1,4-Bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- is a complex organic compound known for its significant applications in various fields, particularly in medicinal chemistry. This compound is a derivative of anthraquinone, which is an aromatic organic compound with a wide range of industrial and pharmaceutical uses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- typically involves multiple steps. One common method includes the initial formation of anthraquinone derivatives, followed by specific functional group modifications to introduce the hydroxy and amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions of anthracene or the Friedel-Crafts reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3). These methods are optimized for high efficiency and cost-effectiveness, making the compound accessible for various applications .
化学反应分析
Types of Reactions
9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium (VI) compounds, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various hydroxy and amino derivatives of anthraquinone, which have significant applications in medicinal chemistry and industrial processes .
科学研究应用
9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- has been extensively studied for its applications in:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential as a biological stain and in various biochemical assays.
Medicine: Known for its antineoplastic properties, making it a candidate for cancer treatment.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
作用机制
The mechanism of action of 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This intercalation increases the incidence of double-strand breaks by stabilizing the cleavable complex of topoisomerase II and DNA, leading to cell death. This mechanism is particularly effective in cancer cells, making the compound a potent antineoplastic agent .
相似化合物的比较
Similar Compounds
Uniqueness
What sets 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-[(2-hydroxyethyl)(phenylmethyl)amino]ethyl]amino]- apart is its specific functional groups that enhance its ability to interact with biological molecules, making it particularly effective in medicinal applications. Its unique structure allows for targeted interactions with DNA, providing a mechanism for its antineoplastic activity .
属性
CAS 编号 |
88193-02-6 |
|---|---|
分子式 |
C36H40N4O6 |
分子量 |
624.7 g/mol |
IUPAC 名称 |
1,4-bis[2-[benzyl(2-hydroxyethyl)amino]ethylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C36H40N4O6/c41-21-19-39(23-25-7-3-1-4-8-25)17-15-37-27-11-12-28(38-16-18-40(20-22-42)24-26-9-5-2-6-10-26)32-31(27)35(45)33-29(43)13-14-30(44)34(33)36(32)46/h1-14,37-38,41-44H,15-24H2 |
InChI 键 |
ABCLDXRGLACMBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(CCNC2=C3C(=C(C=C2)NCCN(CCO)CC4=CC=CC=C4)C(=O)C5=C(C=CC(=C5C3=O)O)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


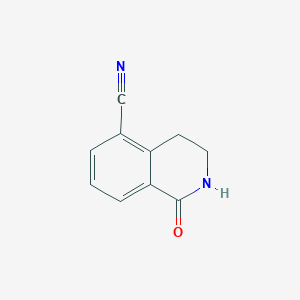
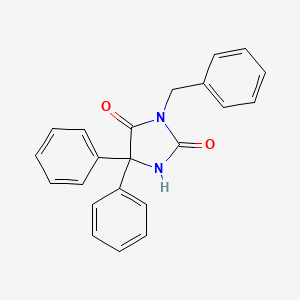
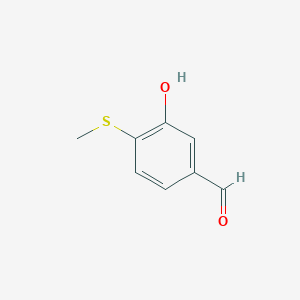
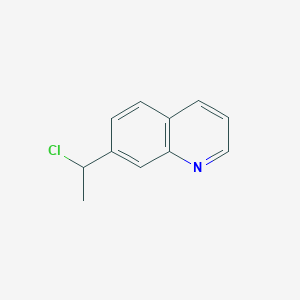
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
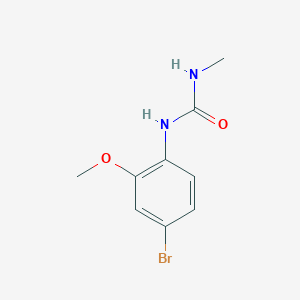
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)
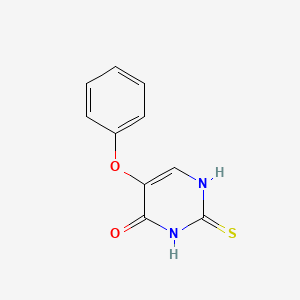

![5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13984849.png)
